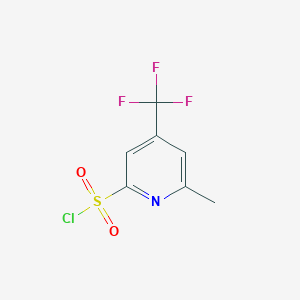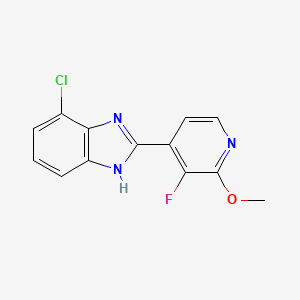
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of nitro groups to amines or the reduction of double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted benzodiazoles or pyridines.
科学研究应用
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The specific interactions and pathways would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
7-chloro-1,3-benzodiazole: Lacks the pyridine moiety.
2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the chloro group.
7-chloro-2-(2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the fluoro group.
Uniqueness
The presence of both the chloro and fluoro groups, along with the methoxypyridine moiety, may confer unique chemical and biological properties, such as increased potency, selectivity, or stability.
属性
分子式 |
C13H9ClFN3O |
|---|---|
分子量 |
277.68 g/mol |
IUPAC 名称 |
4-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClFN3O/c1-19-13-10(15)7(5-6-16-13)12-17-9-4-2-3-8(14)11(9)18-12/h2-6H,1H3,(H,17,18) |
InChI 键 |
VNBBKWQDADPONJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1F)C2=NC3=C(N2)C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


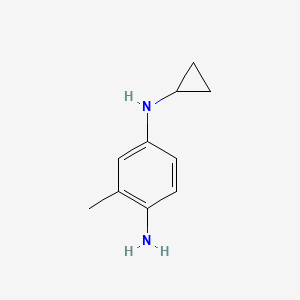
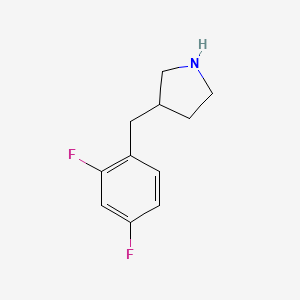
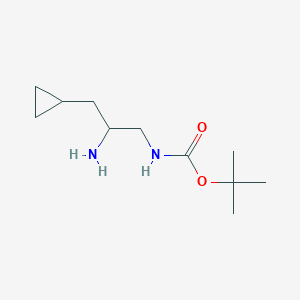
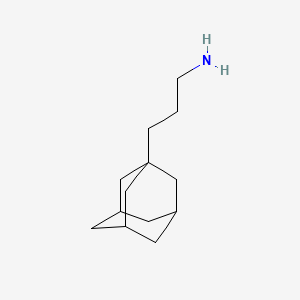

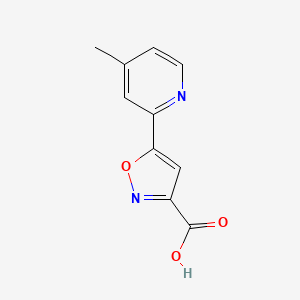
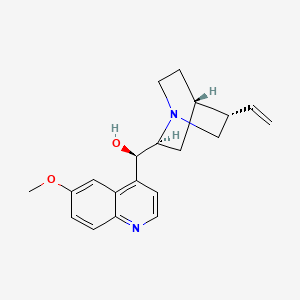
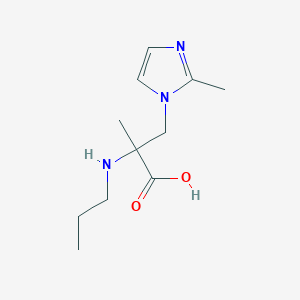
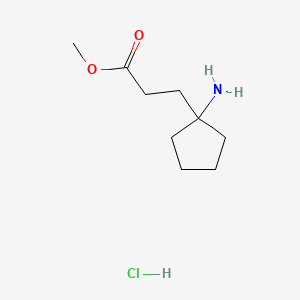
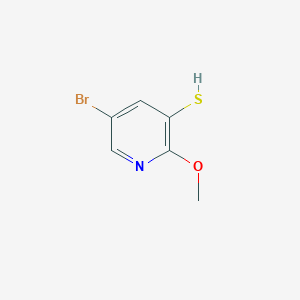
amine](/img/structure/B13585558.png)


